3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Overview
Description
3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common approach is to start with the carbazole core and introduce the piperazine and dimethoxyphenyl groups through a series of reactions. These reactions may include nucleophilic substitution, reductive amination, and coupling reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced under certain conditions to form different piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It could be used as a probe or ligand in biochemical assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism by which 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE include other carbazole derivatives and piperazine-containing compounds. For example:
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dimethoxycarbazole share the carbazole core and may have similar electronic properties.
Piperazine Derivatives: Compounds such as 1-(2,5-dimethoxyphenyl)piperazine and 1-benzylpiperazine share the piperazine ring and may have similar pharmacological activities. The uniqueness of this compound lies in its combination of these structural motifs, which could confer unique properties and applications not seen in the individual components.
Properties
IUPAC Name |
3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-4-31-26-8-6-5-7-24(26)25-17-21(9-11-27(25)31)19-29-13-15-30(16-14-29)20-22-18-23(32-2)10-12-28(22)33-3/h5-12,17-18H,4,13-16,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDSRWBUABRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=CC(=C4)OC)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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